trans-2-Aminomethyl-1-cyclohexanol
Overview
Description
trans-2-Aminomethyl-1-cyclohexanol: is a chemical compound with the molecular formula C7H15NO . It is a cyclohexanol derivative where an aminomethyl group is attached to the second carbon of the cyclohexane ring in a trans configuration. This compound is known for its clear, colorless appearance and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of trans-2-Nitromethyl-1-cyclohexanol: One common method involves the reduction of trans-2-nitromethyl-1-cyclohexanol using hydrogen gas in the presence of a palladium catalyst.
Amination of trans-2-Hydroxymethyl-1-cyclohexanol: Another method involves the amination of trans-2-hydroxymethyl-1-cyclohexanol using ammonia or an amine source under high pressure and temperature.
Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of nitro compounds or the direct amination of alcohols using specialized catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Aminomethyl-1-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and solvents like dichloromethane.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamines.
Substitution: Cyclohexyl halides or ethers.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds .
Industry:
Mechanism of Action
The mechanism by which trans-2-aminomethyl-1-cyclohexanol exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biochemical responses . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- trans-2-Hydroxymethyl-1-cyclohexanol
- trans-2-Nitromethyl-1-cyclohexanol
- Cyclohexanol derivatives
Comparison:
- trans-2-Hydroxymethyl-1-cyclohexanol: Similar structure but lacks the aminomethyl group, making it less reactive in certain amination reactions .
- trans-2-Nitromethyl-1-cyclohexanol: Contains a nitro group instead of an amino group, which can be reduced to form trans-2-aminomethyl-1-cyclohexanol .
- Cyclohexanol derivatives: Various derivatives with different functional groups that can exhibit different reactivity and applications .
Uniqueness: this compound is unique due to its specific configuration and functional groups, which confer distinct chemical properties and reactivity, making it valuable in both research and industrial applications .
Biological Activity
trans-2-Aminomethyl-1-cyclohexanol, with the molecular formula , is a cyclohexanol derivative characterized by the presence of an aminomethyl group at the second carbon in a trans configuration. This compound exhibits significant potential for biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is notable for its hydroxyl and amine functional groups , which enhance its reactivity and biological activity. Its mechanism of action likely involves interactions with specific molecular targets, including receptors and enzymes, leading to various biochemical responses. The compound can participate in several types of reactions, such as:
- Oxidation : Can form ketones or aldehydes.
- Reduction : Can yield various amines or alcohols.
- Substitution : Can replace hydroxyl groups with other functional groups.
These reactions allow this compound to be utilized in synthesizing more complex molecules for pharmaceutical applications.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various microorganisms. A study evaluating its efficacy against bacterial strains showed promising results, suggesting its potential use as an antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
C. albicans | 64 µg/mL |
Cytotoxicity Assays
In vitro assays have been employed to assess the cytotoxicity of this compound on cancer cell lines. The compound's cytotoxic effects were measured using various assays, including MTT and TUNEL assays, which evaluate cell viability and apoptosis, respectively.
Assay Type | Result | Reference |
---|---|---|
MTT Assay | IC50 = 25 µM in HeLa cells | |
TUNEL Assay | Increased apoptosis observed |
Mechanistic Insights
The biological activity of this compound may involve the modulation of apoptotic pathways and cell cycle regulation. Studies have shown that the compound can influence the activation of caspases, which are crucial for the apoptotic process, indicating its potential as an anticancer agent .
Study on Antidiabetic Properties
A notable study investigated the antidiabetic potential of this compound by assessing its effects on glucose metabolism. The compound was found to inhibit key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase.
These findings suggest that this compound could serve as a therapeutic agent in managing diabetes by regulating blood glucose levels.
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFBZBVCAWDFD-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347860, DTXSID001347861 | |
Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133269-86-0, 5691-09-8 | |
Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S)-(-)-trans-2-(Aminomethyl)cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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